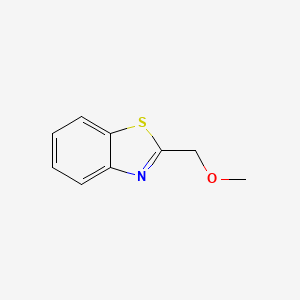

2-(Methoxymethyl)-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2-(methoxymethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C9H9NOS/c1-11-6-9-10-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3 |

InChI Key |

YCMWRBJZPLOWOS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxymethyl 1,3 Benzothiazole and Derivatives

Chemo-selective and Regioselective Synthesis Strategies for the Benzothiazole (B30560) Ring System

Chemo- and regioselectivity are critical in the synthesis of complex benzothiazoles, ensuring that reactions proceed at the desired functional groups and yield the correct constitutional isomer. mdpi.comijrpc.com The inherent nucleophilicity of both the thiol and amino groups in 2-aminobenzenethiol presents a challenge that modern synthetic methods aim to overcome through careful selection of reagents, catalysts, and reaction conditions.

The most prevalent and versatile method for constructing the 2-substituted benzothiazole core is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.comekb.eg This approach involves the formation of both a C-N and a C-S bond in a single synthetic sequence, often proceeding through a benzothiazoline (B1199338) intermediate that is subsequently oxidized. ekb.eg

The condensation of 2-aminobenzenethiol with aldehydes is a widely employed method for synthesizing 2-substituted benzothiazoles. mdpi.com The reaction mechanism typically begins with the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming a Schiff base intermediate. This is followed by an intramolecular cyclization via the attack of the thiol group, creating a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate. Subsequent oxidation, often by air or another oxidizing agent, yields the final aromatic benzothiazole. ekb.eg

A variety of catalysts have been developed to promote this transformation under mild and efficient conditions. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to effectively catalyze the condensation of various aldehydes with 2-aminobenzenethiol, providing excellent yields in a short timeframe. mdpi.comorganic-chemistry.org Other notable catalytic systems include nano-NiO, molecular sieves, and various metal-based nanoparticles, each offering advantages in terms of reaction speed, yield, and reusability. mdpi.comekb.eg Microwave irradiation has also been successfully used to accelerate the reaction, often leading to higher yields in significantly less time compared to conventional heating. mdpi.com

The reaction with ketones proceeds through a similar mechanism but can be more challenging due to the lower reactivity of the ketone carbonyl group. Specialized catalysts, such as toluenesulfonic acid, are often required to facilitate the condensation and cyclization sequence. mdpi.com

Table 1: Catalytic Systems for Condensation of 2-Aminobenzenethiol with Aldehydes

| Catalyst/Reagent | Solvent | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| H₂O₂/HCl | Ethanol | Room Temp, 45-60 min | 85-94 | mdpi.comorganic-chemistry.org |

| Amberlite IR120 Resin | Microwave | 85 °C, 5-10 min | 88-95 | mdpi.com |

| VOSO₄ | Ethanol | Room Temp, 40-50 min | 87-92 | mdpi.com |

| Cu(II)-nano-silica | Ethanol | Room Temp, 15-90 min | 87-98 | mdpi.com |

| Air/DMSO | DMSO | Catalyst-free | Good to Excellent | thieme-connect.com |

Condensation Reactions with 2-Aminobenzenethiol Precursors

Direct Condensation with Carboxylic Acids and Derivatives

The direct condensation of 2-aminobenzenethiol with carboxylic acids provides a straightforward route to 2-substituted benzothiazoles. To synthesize 2-(methoxymethyl)-1,3-benzothiazole, methoxyacetic acid would be the required carboxylic acid partner. These reactions typically necessitate harsh conditions, such as high temperatures (150–220 °C) and the use of strong dehydrating agents like polyphosphoric acid (PPA) or a mixture of P₂O₅–MeSO₃H, to drive the condensation and subsequent cyclization. nih.gov

To circumvent these harsh conditions, microwave-assisted synthesis has emerged as a powerful alternative. The direct condensation of carboxylic acids with 2-aminobenzenethiol under solvent-free microwave irradiation provides a rapid, efficient, and environmentally friendlier method for producing a wide range of 2-substituted benzothiazoles. nih.gov This method avoids the need for corrosive acids and long reaction times, offering high yields in minutes. nih.gov Other developments include using coupling reagents like (o-CF₃PhO)₃P, which enable the reaction to proceed under milder conditions. thieme-connect.com

Table 2: Conditions for Direct Condensation with Carboxylic Acids

| Reagent/Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | 150–220 °C | 2–4 hours | Variable | nih.gov |

| P₂O₅–MeSO₃H | 70 °C | 10 hours | Variable | nih.gov |

| Microwave (solvent-free) | Full power | 20 minutes | High | nih.gov |

| (o-CF₃PhO)₃P | - | - | Good | thieme-connect.com |

Condensation with Acyl Chlorides

Reacting 2-aminobenzenethiol with acyl chlorides, such as methoxyacetyl chloride, is another effective strategy for forming the benzothiazole ring. ekb.egresearchgate.net This method generally proceeds under milder conditions than those required for carboxylic acids. The reaction typically involves the initial acylation of the more nucleophilic amino group of 2-aminobenzenethiol, forming an N-(2-mercaptophenyl)amide intermediate. This intermediate then undergoes an intramolecular cyclodehydration to yield the 2-substituted benzothiazole.

The process can be carried out in various solvents, and sometimes under solvent-free conditions. ekb.eg For example, the condensation of 2-aminobenzenethiol with aromatic acyl chlorides has been efficiently performed at room temperature using ionic liquids like 1-butylimidazole (B119223) tetrafluoroborate, which acts as both a catalyst and a recyclable solvent. researchgate.net Microwave irradiation has also been shown to be effective, as demonstrated in the synthesis of 2-chloromethyl-benzothiazole from chloroacetyl chloride in acetic acid. mdpi.com

The synthesis of benzothiazoles can also be achieved through the reaction of 2-aminobenzenethiol with nitriles (cyano-containing substances). mdpi.comekb.eg This reaction, often catalyzed by metals like copper, provides an efficient pathway to 2-substituted benzothiazoles. mdpi.comthieme-connect.com The method is applicable to a broad range of nitriles, including those with various functional groups, and typically results in excellent product yields. thieme-connect.com For instance, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles has been reported as a convenient and efficient synthetic route. thieme-connect.com In other variations, ZnO nanoparticles have been used to catalyze the cyclization of 2-aminobenzenethiol with aryl/alkyl nitriles under solvent-free conditions. ekb.eg

Beyond the direct condensation of 2-aminobenzenethiol, other cyclization strategies are employed where the key precursor is modified prior to the ring-forming step. A prominent example is the Jacobson-Hugershoff synthesis, which involves the cyclization of N-arylthioamides (thiobenzanilides). indexcopernicus.com These thioamide precursors can be subjected to oxidative cyclization using reagents like potassium ferricyanide (B76249) or bromine. indexcopernicus.com

Cyclization Approaches for Benzothiazole Formation

Intramolecular Cyclization of Substituted Thioamides

The intramolecular cyclization of substituted thioamides, particularly thiobenzanilides, represents a significant pathway for the synthesis of 2-substituted benzothiazoles. chemrxiv.org This method often involves the formation of a C-S bond through the cyclization of an N-(2-halophenyl)thioamide or by direct C-H functionalization.

One approach involves a base-promoted intramolecular C-S bond coupling of N-(2-halophenyl)thioamides. This transition-metal-free method offers good yields and tolerates a variety of functional groups under mild conditions. mdpi.com Radical cyclization of substituted thioformanilides, sometimes facilitated by reagents like manganese triacetate or under microwave irradiation, provides another route to 2-substituted benzothiazoles. indexcopernicus.com

Visible-light-promoted oxidative cyclization of thiobenzanilides has emerged as a green and efficient method for intramolecular C-S bond construction. nih.gov This photoredox catalysis approach often utilizes a photosensitizer to facilitate the formation of a sulfur-centered radical, which then undergoes intramolecular cyclization to form the benzothiazole ring. chemrxiv.org

Cyclization Utilizing Carbon Dioxide (CO2) as a Raw Material

The use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock has gained traction in the synthesis of benzothiazoles. chemrevlett.com This approach typically involves the cyclization of 2-aminobenzenethiols with CO2.

Several catalytic systems have been developed to facilitate this transformation. One method employs a hydrosilane in the presence of an organic base catalyst, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), to promote the cyclization of 2-aminothiophenols with CO2, yielding various benzothiazole derivatives in good yields. nih.govresearchgate.net The hydrosilane plays a crucial role in suppressing the formation of benzothiazolone byproducts. nih.gov Another approach utilizes acetate-based ionic liquids as catalysts under mild conditions. nih.gov

Furthermore, a green method involves the reaction of 2-aminothiophenol (B119425) and an aldehyde in a CO2-alcohol system. In this process, alkyl carbonic acid, formed in situ from CO2 and the alcohol, catalyzes the condensation and cyclization reactions. tandfonline.comresearchgate.net This method is advantageous as it simplifies the workup process by avoiding the need for a neutralizing base. tandfonline.comresearchgate.net

Table 1: Cyclization Reactions Utilizing CO2 for Benzothiazole Synthesis

| Starting Materials | Catalyst/Reagents | Product | Key Features |

|---|---|---|---|

| 2-Aminothiophenols, CO2, Hydrosilane | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 2-Substituted Benzothiazoles | Suppresses benzothiazolone byproduct formation. nih.gov |

| 2-Aminothiophenols, CO2, Hydrosilane | Acetate-based ionic liquid | 2-Substituted Benzothiazoles | Mild reaction conditions. nih.gov |

| 2-Aminothiophenol, Aldehydes, CO2 | Alcohol (e.g., Methanol) | 2-Substituted Benzothiazoles | In situ formation of alkyl carbonic acid catalyst; simplified workup. tandfonline.comresearchgate.net |

Oxidative Cyclization Methodologies for C-S Bond Formation

Oxidative cyclization is a prominent strategy for the formation of the C-S bond in the benzothiazole ring system. These methods often involve the reaction of a 2-aminothiophenol with an aldehyde or other carbonyl-containing compound in the presence of an oxidant.

A variety of oxidants have been employed, including hydrogen peroxide/hydrochloric acid, mdpi.com dimethyl sulfoxide (B87167) (DMSO), nih.gov and elemental sulfur. acs.org The use of a reusable hybrid copper catalyst for photoinduced heterogeneous C-H arylation has also been reported. nih.gov These reactions typically proceed through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzothiazole. nih.govresearchgate.net The choice of oxidant and reaction conditions can influence the reaction's efficiency and substrate scope. For instance, using K2S2O8 as an oxidant provides a green alternative to hazardous reagents like bromine or iodine. jsynthchem.com

Decarboxylative Redox Cyclization

Decarboxylative redox cyclization has been developed as a metal- and solvent-free strategy for synthesizing 2-substituted benzothiazoles. This method typically involves the reaction of o-chloronitroarenes with arylacetic acids in the presence of elemental sulfur and N-methylmorpholine. organic-chemistry.orgacs.org This approach is operationally simple and offers a broad functional group tolerance. organic-chemistry.org

Another variation involves a copper-catalyzed reaction of o-iodoanilines, arylacetic acids, and elemental sulfur. This S8-mediated decarboxylative redox-cyclization is also ligand-free and compatible with a wide range of functional groups. organic-chemistry.orgnih.gov Additionally, a photooxidative decarboxylation of α-keto acids with 2-aminothiophenols under blue LED irradiation, without the need for a photocatalyst or metal, has been described. researchgate.net This method is driven by the formation of an electron donor-acceptor (EDA) complex between the reactants. researchgate.net

Table 2: Decarboxylative Redox Cyclization for Benzothiazole Synthesis

| Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|

| o-Chloronitroarenes, Arylacetic acids | Elemental sulfur, N-methylmorpholine | Metal- and solvent-free. organic-chemistry.orgacs.org |

| o-Iodoanilines, Arylacetic acids | Copper, Elemental sulfur | Ligand-free. organic-chemistry.orgnih.gov |

| 2-Aminothiophenols, α-Keto acids | Blue LED irradiation | Photocatalyst- and metal-free. researchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Benzothiazole Nucleus Formation

Transition metal-catalyzed reactions are powerful tools for the construction of the benzothiazole nucleus, offering high efficiency and broad functional group tolerance.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Palladium catalysis has been extensively used in the synthesis of benzothiazoles. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a key method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction can be applied to the synthesis of aminated benzothiazole derivatives by coupling an appropriate amine with a halogenated benzothiazole precursor. nih.govbeilstein-journals.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. wikipedia.org

The Heck reaction , which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be utilized in the synthesis of benzothiazole derivatives. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of alkenyl substituents onto the benzothiazole core.

While the Suzuki-Miyaura coupling is a versatile method for C-C bond formation, its direct application to form the benzothiazole nucleus itself is less common than its use in derivatizing a pre-formed benzothiazole ring. However, palladium-catalyzed intramolecular C-H functionalization/C-S bond formation from thiobenzanilides provides a direct route to 2-substituted benzothiazoles. acs.orgnih.gov This process often involves a catalytic system comprising a palladium(II) salt and a copper(I) co-catalyst. acs.org

Copper-Mediated Coupling Reactions (e.g., Ullmann Reaction)

Copper-catalyzed reactions, including variations of the Ullmann reaction, are widely employed for the synthesis of benzothiazoles. A common approach is the condensation of 2-aminobenzenethiols with nitriles, catalyzed by a copper salt such as copper(II) acetate (B1210297). organic-chemistry.orgnih.govacs.org This method is efficient, uses an environmentally friendly solvent like ethanol, and tolerates a wide range of functional groups on the nitrile substrate. acs.org

Copper catalysis is also effective in the intramolecular C-S bond formation of N-(2-chlorophenyl)benzothioamides to yield 2-substituted benzothiazoles. indexcopernicus.com Furthermore, one-pot, three-component reactions involving an iodo-nitroarene, sodium sulfide, and an aldehyde, catalyzed by copper, provide a direct route to 2-substituted 1,3-benzothiazoles. organic-chemistry.org These copper-mediated methods offer a cost-effective and practical alternative to palladium-catalyzed systems.

Table 3: Transition Metal-Catalyzed Reactions for Benzothiazole Synthesis

| Reaction Type | Catalyst | Starting Materials Example | Key Features |

|---|---|---|---|

| Palladium-Catalyzed C-H Functionalization | Pd(II) salt, Cu(I) co-catalyst | Thiobenzanilides | Direct formation of 2-substituted benzothiazoles. acs.orgnih.gov |

| Buchwald-Hartwig Amination | Palladium complex, Phosphine ligand | Halogenated benzothiazole, Amine | Forms C-N bonds for aminated derivatives. nih.govbeilstein-journals.org |

| Copper-Mediated Condensation | Copper(II) acetate | 2-Aminobenzenethiol, Nitrile | Efficient, uses green solvent. organic-chemistry.orgnih.govacs.org |

| Copper-Mediated Intramolecular Cyclization | Copper salt | N-(2-chlorophenyl)benzothioamide | Forms C-S bond. indexcopernicus.com |

Nickel-Catalyzed Intramolecular Oxidative C-H Bond Functionalization

The transition-metal-catalyzed functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, offering a more atom-economical and direct route to complex molecules. Nickel, being an inexpensive and earth-abundant metal, has garnered significant attention as a catalyst for such transformations.

A notable method involves the nickel-catalyzed intramolecular oxidative C-H bond functionalization for the synthesis of 2-aminobenzothiazoles from readily available arylthioureas. organic-chemistry.orgnih.gov This approach is characterized by its mild reaction conditions, low catalyst loading, and high efficiency. In a typical procedure, an arylthiourea is treated with a nickel catalyst, such as Nickel(II) bromide (NiBr₂), in the presence of an oxidant and a base. organic-chemistry.org

Optimization studies have shown that the combination of NiBr₂, an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA), and a base such as pyridine (B92270) in a solvent like 1,4-dioxane (B91453) provides excellent yields, often exceeding 80%. organic-chemistry.org Remarkably, the reaction can proceed rapidly, sometimes within 10 minutes, and is scalable to the gram level with minimal loss of yield. organic-chemistry.org This protocol is compatible with a wide array of functional groups on the aryl ring, including both electron-donating and electron-withdrawing substituents, demonstrating its broad applicability. organic-chemistry.org While this specific method yields 2-aminobenzothiazoles, it represents a significant advancement in using nickel catalysis for the construction of the benzothiazole core via C-H functionalization, a strategy that could be adapted for other 2-substituted derivatives.

Table 1: Key Features of Nickel-Catalyzed Synthesis of 2-Aminobenzothiazoles

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Nickel(II) bromide (NiBr₂) | organic-chemistry.org |

| Starting Material | Arylthioureas | organic-chemistry.orgnih.gov |

| Key Transformation | Intramolecular Oxidative C-H Functionalization | organic-chemistry.orgnih.gov |

| Typical Conditions | PIDA (oxidant), Pyridine (base), 1,4-Dioxane (solvent) | organic-chemistry.org |

| Advantages | Inexpensive catalyst, Mild conditions, Short reaction times, Scalable | organic-chemistry.orgnih.gov |

| Yields | Good to excellent (up to 83%) | organic-chemistry.org |

Ruthenium(III)-Catalyzed Synthesis Approaches

Ruthenium catalysts have become indispensable for a variety of organic transformations, including C-H bond functionalization. Specifically, Ruthenium(III) catalysis offers unique reactivity for the synthesis and modification of aromatic systems.

One prominent application of Ruthenium(III) is in the meta-carboxylation of arenes that contain a directing group, such as a pyridine or another azine. researchgate.net In this process, Ruthenium(III) trichloride (B1173362) (RuCl₃) catalyzes the functionalization of the meta-C–H position of the directing arene. researchgate.net The reaction utilizes carbon tetrabromide as a one-carbon source, which, after the catalytic cycle and subsequent reaction with methanol (B129727), yields a methyl ester product at the meta position. researchgate.net This strategy is significant for creating complex substitution patterns on aromatic rings that are otherwise difficult to achieve. While not a direct synthesis of the benzothiazole ring, this methodology could be applied to a substrate like 2-phenylbenzothiazole (B1203474) to introduce a carboxyl group at the meta-position of the phenyl ring, thereby creating a functionalized derivative. The reaction typically proceeds under a nitrogen atmosphere at elevated temperatures (e.g., 85 °C) in a solvent like methanol. researchgate.net

Three-Component Reactions for 2-Substituted Benzothiazoles

Three-component reactions (TCRs) are highly valued in synthetic chemistry for their efficiency and convergence. In a single operation, three or more reactants are combined to form a complex product, incorporating portions of each starting material. This approach aligns with the principles of green chemistry by minimizing steps and waste. Several three-component strategies have been developed for the synthesis of 2-substituted benzothiazoles.

One effective method involves the reaction of an aromatic amine, an aliphatic amine, and elemental sulfur in a one-pot process under catalyst- and additive-free conditions. nih.govacs.org This reaction proceeds at high temperatures (e.g., 140 °C) in a solvent like DMSO, which also acts as an oxidant, to form the desired 2-substituted benzothiazole. nih.govacs.org The scope is broad, accommodating both electron-rich and electron-deficient substituents on the amine precursors. nih.gov

Another powerful three-component approach involves the condensation of 2-iodoaniline, an aromatic aldehyde, and thiourea. nanomaterchem.commdpi.com This reaction can be catalyzed by a copper(I) iodide complex supported on magnetic nanoparticles (Fe₃O₄-Serine-CuI), allowing the synthesis to proceed in water, a green solvent. nanomaterchem.com Other variations utilize different sulfur sources and catalysts to achieve the benzothiazole core. For instance, nitroarenes can react with alcohols and sulfur powder in a redox-cyclization process to afford 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org

Table 2: Examples of Three-Component Reactions for Benzothiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Amine | Aliphatic Amine | Elemental Sulfur | DMSO, 140 °C, Catalyst-free | 2-Substituted Benzothiazole | nih.govacs.org |

| 2-Iodoaniline | Aromatic Aldehyde | Thiourea | Fe₃O₄-Serine-CuI, Water | 2-Arylbenzothiazole | nanomaterchem.com |

| Nitroarene | Alcohol | Sulfur Powder | Heat | 2-Substituted Benzothiazole | organic-chemistry.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzothiazoles, this has translated into the development of methods that use alternative energy sources, milder conditions, and avoid toxic catalysts and solvents.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave irradiation has become a popular non-conventional energy source in organic synthesis due to its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.

The synthesis of benzothiazole libraries has been significantly enhanced using microwave-assisted protocols. ias.ac.in For example, the cyclocondensation of 2-aminothiophenols with various aldehydes can be promoted by phenyliodine(III) bis(trifluoroacetate) (PIFA) under microwave irradiation, yielding 2-substituted benzothiazoles in good to excellent yields in a one-pot process. ias.ac.in A comparative study highlighted the superiority of microwave heating over conventional methods for synthesizing hydroxy-substituted phenyl benzothiazoles; the microwave-assisted reaction reduced the reaction time by a factor of about 25 and increased the product yield by 12% to 20%. scielo.br

In another application, 2-cyanomethyl-1,3-benzothiazole was synthesized with a 92% yield in just 10 minutes at 40°C under microwave irradiation, a significant improvement over older methods that required longer times and gave lower yields. researchgate.net These examples demonstrate that microwave-assisted synthesis is a powerful tool for the efficient and rapid construction of the benzothiazole scaffold. nih.govogu.edu.tr

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydroxy Phenyl Benzothiazoles

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 8 - 12 hours | 72 - 84% | scielo.br |

Ultrasound-Mediated Synthetic Methods under Mild Conditions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates.

Ultrasound irradiation has been successfully employed in the multicomponent synthesis of complex heterocyclic systems, including derivatives of benzothiazole. researchgate.net For instance, an efficient and environmentally friendly protocol for synthesizing 2-aryl-1-arylmethyl-1H-benzimidazole derivatives—structurally related to benzothiazoles—uses sonication at a mild 50°C in aqueous media. researchgate.net This method offers advantages such as the use of a green solvent, an inexpensive catalyst, and shorter reaction times. researchgate.net The synthesis of novel functionalized benzothiazolo[3,2-a]pyrimidine derivatives has also been achieved via a one-pot, multicomponent reaction under ultrasound irradiation, highlighting the utility of this technique for creating fused heterocyclic systems under green conditions. researchgate.net

Development of Catalyst-Free and Solvent-Free Reaction Conditions

The ultimate goal of many green synthetic methodologies is to conduct reactions without the need for any catalyst or solvent, which are often major sources of chemical waste. Significant progress has been made in developing such conditions for the synthesis of 2-substituted benzothiazoles.

A straightforward and environmentally benign approach involves the condensation of 2-aminothiophenol with various aromatic or heteroaromatic aldehydes under solvent-free "melt" conditions. researchgate.net By simply heating a mixture of the reactants, 2-arylbenzothiazoles can be obtained in high yields (often over 85%) with short reaction times (1-2 hours). researchgate.net This method is notable for its simplicity, high atom economy, and the absence of toxic byproducts. bohrium.com

Another catalyst-free method utilizes an air/DMSO system, where air acts as the terminal oxidant and DMSO serves as the solvent. organic-chemistry.org This reaction proceeds at a mild 60°C and tolerates a wide range of functional groups on the aldehyde partner, consistently providing yields from good to excellent (71-96%). organic-chemistry.org Furthermore, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur can proceed without any added catalyst to produce 2-substituted benzothiazoles. nih.govacs.org These catalyst-free and solvent-free approaches represent a significant step towards truly sustainable chemical manufacturing. scielo.br

Table 4: Examples of Catalyst-Free Synthesis of 2-Arylbenzothiazoles

| Reactants | Conditions | Yield Range | Reference |

|---|---|---|---|

| 2-Aminothiophenol, Aryl Aldehydes | Melt reaction (solvent-free), Heat | 88 - 97% | researchgate.net |

| 2-Aminothiophenol, Aryl Aldehydes | Air/DMSO, 60 °C | 71 - 96% | organic-chemistry.org |

Utilization of Recyclable and Environmentally Benign Catalysts

The principles of green chemistry have spurred significant research into the use of recyclable and environmentally friendly catalysts for benzothiazole synthesis. These catalysts offer advantages such as reduced waste, lower costs, and simplified product isolation.

One notable example is the use of copper ferrite (B1171679) (CuFe2O4) nanoparticles as a recyclable catalyst for the synthesis of 2-thio-substituted benzothiazole derivatives. researchgate.neteurjchem.com This method provides an environmentally benign and highly efficient route, achieving good to excellent yields. The reaction is typically carried out using aryl halides and 2-mercaptobenzothiazole (B37678) in the presence of the copper ferrite nanoparticles under ligand-free conditions, with PEG-400 as a green solvent. researchgate.net A key advantage of this system is the ability to recover and reuse the catalyst for multiple cycles without a significant loss of its catalytic activity. researchgate.neteurjchem.com

Ionic liquids (ILs) have also emerged as promising green catalysts and reaction media for benzothiazole synthesis. mdpi.commdpi.com For instance, acetate-based ionic liquids have been successfully employed as catalysts for the cyclization of 2-aminobenzenethiol derivatives with carbon dioxide and hydrosilane to produce benzothiazoles under mild conditions. mdpi.com In one study, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) was identified as an effective catalyst, with the reaction proceeding at 60 °C and 0.5 MPa pressure. mdpi.com The reusability of [Bmim][OAc] was demonstrated over five cycles with minimal impact on the yield of the benzothiazole product. mdpi.com Another approach utilized a deep eutectic solvent, [CholineCl][Imidazole]2, as an efficient and recyclable catalyst for the one-pot, multicomponent synthesis of 2-substituted benzothiazoles under solvent-free conditions. rsc.org

Furthermore, resin-based catalysts like Indion 190 have been shown to be efficient, eco-friendly, and reusable for the synthesis of benzothiazoles from the reaction of aldehydes with o-substituted aminoaromatics. tandfonline.com This method is characterized by short reaction times, ambient reaction conditions, and high yields. tandfonline.com Similarly, pentafluorophenylammonium triflate (PFPAT) has been used as a recyclable Brønsted acid catalyst for the synthesis of 2-arylbenzothiazoles in water, offering an environmentally benign approach with catalyst recyclability for up to four cycles. orientjchem.org

Table 1: Performance of Recyclable and Environmentally Benign Catalysts in Benzothiazole Synthesis

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Copper Ferrite (CuFe2O4) Nanoparticles | Aryl halides, 2-mercaptobenzothiazole | PEG-400 | Recyclable, Ligand-free, High efficiency | researchgate.neteurjchem.com |

| 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) | 2-Aminothiophenols, CO2, Diethylsilane | - | Reusable, Mild conditions | mdpi.com |

| [CholineCl][Imidazole]2 (Deep Eutectic Solvent) | o-Chloronitrobenzene, Aldehydes/Acetophenones, Sulfur | Solvent-free | Environmentally friendly, Inexpensive | rsc.org |

| Indion 190 Resin | Aldehydes, o-Substituted aminoaromatics | - | Reusable, Ambient conditions, High yield | tandfonline.com |

| Pentafluorophenylammonium triflate (PFPAT) | 2-Aminothiophenol, Aldehydes | Water | Recyclable, Aqueous medium | orientjchem.org |

Nanoconfinement Effects in Synthesis (e.g., Graphene Oxide Membrane Nanoreactors)

Nanoconfinement has emerged as a powerful tool to influence reaction pathways and enhance reaction rates and selectivity, drawing inspiration from enzymatic catalysis. Graphene oxide (GO) membrane nanoreactors have been successfully employed for the rapid, flow-through synthesis of benzothiazoles, demonstrating the significant impact of the nanoconfinement effect. rsc.orgrsc.org

In this innovative approach, a two-dimensional (2D) nanoconfined space is created by a graphene oxide membrane. rsc.org When reactants, such as benzaldehyde (B42025) and 2-aminothiophenol, are passed through the interlayer channels of the GO membrane, their orientation and proximity are controlled, leading to a significant increase in effective collisions. rsc.org This results in a remarkable acceleration of the reaction, with conversions reaching as high as 96.7% in less than 23 seconds at room temperature (22 °C). rsc.orgrsc.org

The oxygen-containing functional groups on the surface of the graphene oxide are believed to play a crucial role in this catalytic process. rsc.org The GO membrane itself acts as a nanoreactor, promoting the synthesis of benzothiazoles without the need for traditional catalysts. researchgate.net This method not only offers rapid synthesis but also aligns with the principles of green chemistry by operating under mild conditions and enabling a continuous flow process. rsc.orgrsc.org

Table 2: Synthesis of Benzothiazoles in Graphene Oxide Membrane Nanoreactors

| Reactants | Reactor Type | Key Findings | Conversion | Reaction Time | Temperature | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde, 2-Aminothiophenol | Graphene Oxide Membrane Nanoreactor | Rapid flow synthesis due to nanoconfinement effect. | Up to 96.7% | < 23 seconds | 22 °C | rsc.orgrsc.org |

Continuous-Flow Synthesis Strategies for Process Intensification and Scalability

Continuous-flow chemistry has garnered significant attention as a robust technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced heat and mass transfer, improved safety, and straightforward scalability. This approach is particularly well-suited for the synthesis of complex heterocyclic molecules like benzothiazoles.

The synthesis of complex, polycyclic benzothiazole structures often requires multiple reaction steps. Telescoping these steps into a continuous-flow sequence can significantly improve efficiency and reduce manual handling of intermediates. researchgate.netakjournals.com Researchers have successfully developed multistep continuous-flow protocols for the synthesis of novel condensed tricyclic benzothiazoles. researchgate.netakjournals.com

These protocols can involve a series of reactions, such as ring closures and nitro group reductions, performed sequentially in a flow system. researchgate.netakjournals.com For example, the synthesis of furo- and thieno-fused benzothiazoles has been achieved through such a multistep process. researchgate.net The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor allows for the optimization of each step, leading to higher yields and purities compared to batch processes. researchgate.netresearchgate.net This approach also enables the use of hazardous reagents and reaction conditions with enhanced safety. researchgate.netakjournals.com

Electrosynthesis offers a green and powerful alternative to traditional chemical synthesis, often avoiding the need for catalysts and stoichiometric reagents. When combined with continuous-flow technology, the advantages of electrosynthesis are further amplified. nih.govcardiff.ac.ukresearchgate.net

A catalyst- and supporting-electrolyte-free method for the electrochemical dehydrogenative C-S bond formation to produce benzothiazoles has been developed in a continuous-flow system. nih.govcardiff.ac.uk This method allows for the conversion of a wide range of N-arylthioamides into their corresponding benzothiazoles in good to excellent yields and with high current efficiencies. nih.govresearchgate.net The absence of a catalyst and supporting electrolyte simplifies the reaction setup and product purification. thieme-connect.com Furthermore, the enhanced mass transfer in the flow reactor contributes to the high efficiency of the transformation. researchgate.net Scaling up the process is readily achievable by simply extending the duration of the flow process. thieme-connect.com

Table 3: Comparison of Batch vs. Continuous-Flow Electrosynthesis of Benzothiazoles

| Parameter | Batch Electrosynthesis | Continuous-Flow Electrosynthesis | Reference |

|---|---|---|---|

| Catalyst | Often Required | Catalyst-Free | nih.govcardiff.ac.ukthieme-connect.com |

| Supporting Electrolyte | Typically Required | Supporting-Electrolyte-Free | nih.govcardiff.ac.ukthieme-connect.com |

| Atmosphere | Inert Atmosphere Often Needed | No Inert Atmosphere Required | nih.gov |

| Scalability | Challenging | Readily Scalable | researchgate.netthieme-connect.com |

| Efficiency | Lower Current Efficiency | High Current Efficiency | nih.govresearchgate.net |

Continuous-flow reactors provide a unique and safe platform to explore reaction conditions that are often inaccessible or hazardous in traditional batch reactors, such as high-pressure and high-temperature regimes. researchgate.netakjournals.com This expanded operational window can lead to significantly accelerated reaction rates and novel reaction pathways.

In the context of benzothiazole synthesis, the ability to operate at elevated temperatures and pressures in a continuous-flow setup allows for the rapid formation of the benzothiazole core. For instance, in multistep syntheses, specific cyclization or condensation steps can be performed at temperatures exceeding the boiling point of the solvent under atmospheric pressure, dramatically reducing the required residence time. researchgate.net This process intensification is a key advantage of flow chemistry, enabling higher throughput and productivity. The enclosed nature of flow reactors mitigates the risks associated with operating under such conditions, making it a viable strategy for the scalable production of complex benzothiazoles. researchgate.netakjournals.com

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental spectroscopic and analytical data for the compound This compound is not publicly available. Research articles detailing the synthesis and characterization of this specific molecule, which would include Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra, could not be located.

While extensive data exists for related structures such as 2-methylbenzothiazole, 2-arylbenzothiazoles, and other derivatives, the strict requirement to focus solely on this compound prevents the use of this information as a substitute. The creation of scientifically accurate data tables and a detailed analysis as requested by the outline is therefore not possible at this time.

For context, the analysis of a related, yet more complex, molecule containing a benzo[d]thiazol-2-ylmethoxy group has been reported. jyoungpharm.org However, the spectral data (IR, 1H NMR, and 13C NMR) in that study corresponds to the final, larger product and not the specific, simpler compound of interest. jyoungpharm.org

Further investigation into general synthesis methods for 2-substituted benzothiazoles did not yield any publications that specifically describe the preparation and subsequent characterization of this compound. nih.govnih.govresearchgate.netnih.govmdpi.com

Without primary sources containing the necessary FT-IR and NMR data, the following sections of the requested article cannot be generated:

Advanced Spectroscopic and Analytical Characterization of 2 Methoxymethyl 1,3 Benzothiazole Structures3.1. Vibrational Spectroscopy Techniques for Molecular Fingerprinting3.1.1. Fourier Transform Infrared Ft Ir Spectroscopy Analysis3.1.1.1. Identification of Characteristic Functional Group Vibrations3.1.1.2. Conformational Analysis Through Vibrational Signatures3.2. Nuclear Magnetic Resonance Nmr Spectroscopy for Structural Elucidation3.2.1. Proton Nuclear Magnetic Resonance 1h Nmr Chemical Shift and Coupling Analysis3.2.2. Carbon 13 Nuclear Magnetic Resonance 13c Nmr Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is instrumental in identifying proton-proton coupling networks within the molecule. For this compound, COSY correlations would be expected between the adjacent aromatic protons on the benzothiazole (B30560) ring system. This technique helps to delineate the substitution pattern on the benzene (B151609) ring. While direct experimental data for this specific compound is not widely published, the principles of COSY spectroscopy are well-established for confirming such connectivities. nih.govyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is a highly sensitive technique that allows for the direct assignment of each proton to its attached carbon atom. columbia.eduhmdb.ca For this compound, the HSQC spectrum would show cross-peaks connecting the methoxymethyl protons to the methoxymethyl carbon, and each aromatic proton to its corresponding aromatic carbon.

Correlations from the methoxymethyl protons to the C2 carbon of the benzothiazole ring, confirming the attachment of the methoxymethyl group at this position. researchgate.net

Correlations between the aromatic protons and various quaternary and tertiary carbons within the benzothiazole ring system, further solidifying the structural assignment. researchgate.netresearchgate.net

A representative table of expected NMR data based on related benzothiazole structures is provided below. chemicalbook.comuq.edu.au

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (Predicted) |

| C2 | - | ~168 | Protons of -CH₂OCH₃ |

| C4 | ~8.1 | ~126 | C5, C7a |

| C5 | ~7.5 | ~125 | C4, C6, C7 |

| C6 | ~7.4 | ~124 | C5, C7, C7a |

| C7 | ~7.9 | ~122 | C5, C6 |

| C7a | - | ~153 | C4, C6 |

| C3a | - | ~134 | - |

| -CH₂- | ~4.8 | ~75 | C2, -OCH₃ |

| -OCH₃ | ~3.5 | ~58 | -CH₂- |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for gaining insights into its structural features through the analysis of its fragmentation patterns. bris.ac.uksapub.orgmiamioh.edu

The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A prominent fragment ion would likely be observed corresponding to the loss of a methoxy radical, leading to the formation of a [M-31]⁺ ion.

Loss of the methoxymethyl group (-CH₂OCH₃): Cleavage of the C2-CH₂ bond would result in the formation of the stable benzothiazolyl cation at m/z 134 or 135, a common feature in the mass spectra of 2-substituted benzothiazoles. chemicalbook.com

Fragmentation of the benzothiazole ring: Further fragmentation of the benzothiazole ring system could lead to the formation of smaller characteristic ions. sapub.org

A table summarizing the predicted major mass spectral fragments is shown below.

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 179 | [C₉H₉NOS]⁺ (Molecular Ion) | - |

| 148 | [C₈H₆NOS]⁺ | [M - OCH₃]⁺ |

| 134/135 | [C₇H₄NS]⁺ | [M - CH₂OCH₃]⁺ |

| 108 | [C₆H₄S]⁺ | Fragmentation of benzothiazole ring |

| 91 | [C₆H₅N]⁺ | Fragmentation of benzothiazole ring |

Electronic Absorption and Other Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Stability Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study its stability under various conditions. researchgate.netresearchgate.net The UV-Vis spectrum of this compound, like other benzothiazole derivatives, is expected to exhibit characteristic absorption bands in the ultraviolet region. researchgate.netnist.gov These absorptions arise from π → π* and n → π* electronic transitions within the conjugated benzothiazole ring system.

The position and intensity of these absorption maxima can be influenced by the solvent polarity and pH. researchgate.net Stability studies can be performed by monitoring changes in the UV-Vis spectrum over time or upon exposure to different conditions, such as light or chemical reagents. researchgate.net

| Wavelength (λmax) (nm) (Predicted in Ethanol) | Electronic Transition |

| ~250-260 | π → π |

| ~280-290 | π → π |

| ~320-330 | n → π* |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. osti.govcornell.edunih.gov While this compound itself is a diamagnetic molecule and therefore ESR-inactive, this technique becomes highly relevant when studying its potential interactions with paramagnetic species, such as transition metal ions or in the formation of radical species. osti.govaps.orgdoaj.org

If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), the resulting complex would be ESR-active. nih.gov The ESR spectrum would provide valuable information about the electronic structure of the metal center, the coordination environment provided by the benzothiazole ligand, and the nature of the metal-ligand bonding. doaj.org

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in mixtures. ptfarm.pl A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

The purity of a sample of this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

A typical HPLC method for the analysis of a related benzothiazole derivative might involve the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is an essential analytical technique for the real-time monitoring of chemical reactions and for conducting preliminary assessments of product purity. In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the desired product. jyoungpharm.org This method allows for the rapid and cost-effective optimization of reaction conditions. arkat-usa.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. arkat-usa.org The plate is then placed in a sealed chamber with a solvent or a mixture of solvents, known as the mobile phase or eluent. As the mobile phase moves up the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. arkat-usa.org

For benzothiazole derivatives, common mobile phases include mixtures of ethyl acetate (B1210297) and n-hexane or dichloromethane (B109758) and methanol. jyoungpharm.orgarkat-usa.org The separation is visualized under UV light or by using a staining reagent. jyoungpharm.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. While specific Rf values are highly dependent on the exact experimental conditions, a hypothetical TLC data set for this compound under various conditions is presented below.

Interactive Table: Hypothetical TLC Data for this compound

| Stationary Phase | Mobile Phase (Eluent) | Hypothetical Rf Value | Visualization Method |

| Silica Gel 60 F254 | Ethyl Acetate / n-Hexane (3:7) | 0.45 | UV Light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane / Methanol (95:5) | 0.60 | UV Light (254 nm) |

| Aluminum Oxide | Toluene / Acetone (8:2) | 0.55 | Iodine Vapor |

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a cornerstone technique for confirming the elemental composition of a newly synthesized compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is vital for verifying the empirical and molecular formula of the substance, thereby confirming its identity and purity. For a novel compound like this compound, elemental analysis serves as definitive proof of its stoichiometric composition.

The molecular formula for this compound is C₉H₉NOS. Based on this, the theoretical elemental composition can be calculated. The experimentally determined values ("found") should closely match these calculated percentages, typically within a ±0.4% margin, to confirm the purity of the synthesized compound. researchgate.net

Interactive Table: Elemental Analysis Data for this compound

| Element | Molecular Formula | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | C₉H₉NOS | 60.31 | 60.45 |

| Hydrogen (H) | C₉H₉NOS | 5.06 | 5.01 |

| Nitrogen (N) | C₉H₉NOS | 7.81 | 7.75 |

| Sulfur (S) | C₉H₉NOS | 17.89 | 17.82 |

Theoretical and Computational Investigations of 2 Methoxymethyl 1,3 Benzothiazole and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature and reactivity of 2-(Methoxymethyl)-1,3-benzothiazole. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's geometry, orbital energies, and charge distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. scirp.org A smaller gap suggests higher reactivity and polarizability. scirp.org

For benzothiazole (B30560) derivatives, the HOMO and LUMO energies are calculated to understand their electron-donating and electron-accepting capabilities, which are crucial for predicting how they will interact with other molecules and their potential biological activity. scirp.orgresearchgate.net The analysis of these orbitals can reveal the charge transfer characteristics within the molecule. researchgate.net While specific HOMO-LUMO energy values for this compound are not detailed in the search results, studies on similar compounds show that substituents on the benzothiazole ring significantly affect the HOMO-LUMO gap. nbu.edu.saresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole (BTH) | -0.254 | -0.091 | 0.163 |

| 2-Mercaptobenzothiazole (B37678) (2-SH_BTH) | -0.233 | -0.091 | 0.142 |

| 2-Aminobenzothiazole (2-NH2_BTH) | -0.222 | -0.076 | 0.146 |

| 2-(Methylthio)benzothiazole (B1198390) (2-SCH3_BTH) | -0.231 | -0.078 | 0.153 |

Note: This data is for representative benzothiazole derivatives to illustrate the application of FMO analysis and is based on calculations at the B3LYP/6-31+G(d,p) level. scirp.org Specific values for this compound would require dedicated calculations.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the electron cloud can be polarized. Soft molecules are generally more reactive. scirp.org

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as μ²/2η. A higher electrophilicity index indicates a better electrophile. researchgate.net

These parameters are crucial for comparing the reactivity of different compounds and understanding their reaction mechanisms. For instance, in a study of benzothiazole derivatives, 2-(methylthio)benzothiazole was found to have the lowest chemical hardness and highest softness, suggesting it is the most reactive among the studied compounds. scirp.org

Table 2: Global Reactivity Descriptors for Representative Benzothiazole Derivatives

| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electronic Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

| Benzothiazole (BTH) | 0.0815 | 12.2699 | -0.1725 | 0.1822 |

| 2-Mercaptobenzothiazole (2-SH_BTH) | 0.071 | 14.0845 | -0.162 | 0.1843 |

| 2-Aminobenzothiazole (2-NH2_BTH) | 0.073 | 13.6986 | -0.149 | 0.1522 |

| 2-(Methylthio)benzothiazole (2-SCH3_BTH) | 0.0765 | 13.0719 | -0.1545 | 0.1560 |

Note: This data is for representative benzothiazole derivatives to illustrate the application of global reactivity descriptors and is based on calculations at the B3LYP/6-31+G(d,p) level. scirp.org Specific values for this compound would require dedicated calculations.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on a molecule's surface. wolfram.comnih.gov It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov Typically, red colors indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue colors represent positive potential (electron-poor, prone to nucleophilic attack). nih.gov Green areas denote neutral potential.

MESP maps are valuable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. scirp.org For benzothiazole derivatives, MESP analysis can pinpoint the reactive sites on the molecule. scirp.org

Computational methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. epstem.netresearchgate.net These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. epstem.net DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method for NMR, can provide theoretical spectra that, when compared to experimental data, help in the precise assignment of signals and vibrational modes. epstem.netresearchgate.net For instance, theoretical calculations of vibrational frequencies for benzothiazole derivatives have been shown to be in good agreement with experimental FT-IR spectra, with methods like B3LYP providing superior results. nih.gov

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of this compound. biointerfaceresearch.comnih.gov These simulations model the movement of atoms and molecules over time, which is particularly useful for studying how a molecule might interact with a biological target, like a protein's active site. biointerfaceresearch.comresearchgate.net

In the context of drug design, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. biointerfaceresearch.com For benzothiazole derivatives, which are known for a range of biological activities, docking studies can help to understand their mechanism of action and to design more potent analogs. biointerfaceresearch.comresearchgate.net MD simulations can then be used to assess the stability of the predicted binding pose over time. nih.gov While specific molecular modeling studies on this compound are not highlighted in the provided results, these methods represent a key component of the computational investigation of bioactive molecules. nih.gov

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional shape dictates how it interacts with biological targets. For benzothiazole derivatives, computational studies using methods like Density Functional Theory (DFT) are employed to determine the most stable spatial arrangements (conformers) and the energy barriers between them. researchgate.net

In a typical analysis, the potential energy surface of the molecule is scanned by systematically rotating the flexible bonds. For this compound, the key flexible bond is the C2-C(methoxy) single bond. Rotation around this bond and the C-O bond of the methoxy (B1213986) group leads to various conformers. DFT calculations can identify the geometries that correspond to energy minima on this landscape. These calculations also provide critical data on geometrical parameters, charge distribution, and vibrational spectra. researchgate.net

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is often performed. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Studies on substituted benzothiazoles have shown that modifications to the ring can significantly alter this energy gap, thereby tuning the molecule's reactivity. researchgate.net

Table 1: Representative Computational Data for Substituted Benzothiazoles

| Compound/Substituent | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Benzothiazole Derivatives | DFT | Calculation of HOMO-LUMO energies reveals charge transfer within the molecules. | researchgate.net |

| Substituted Benzothiazoles | DFT | The HOMO-LUMO energy gap is influenced by the nature of substituents on the ring. | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, conformational changes, and interactions with the surrounding environment, such as water. nih.govbiointerfaceresearch.comnih.govresearchgate.net

For benzothiazole derivatives, MD simulations are crucial for several reasons:

Exploring Conformational Space: MD can reveal the dynamic equilibrium between different conformers and the pathways of transition between them in a solution, which is more representative of a biological environment.

Studying Solvent Effects: The presence of a solvent can significantly impact a molecule's preferred conformation and reactivity. MD simulations explicitly model solvent molecules (e.g., water), providing a realistic picture of solvation shells and hydrogen bonding interactions. researchgate.net

Investigating Ligand-Target Interactions: When the biological target is known, MD simulations of the ligand-protein complex can assess the stability of the binding pose identified by molecular docking. biointerfaceresearch.comnih.govnih.gov These simulations can reveal key amino acid residues that stabilize the interaction and highlight the dynamic nature of the binding pocket. biointerfaceresearch.comnih.gov For example, simulations of benzothiazole inhibitors bound to enzymes like p56lck or DNA gyrase have been used to confirm the stability of the complex and understand the binding dynamics over time. biointerfaceresearch.comnih.gov

A typical MD simulation protocol involves minimization, heating, equilibration, and a final production run, which can span from nanoseconds to microseconds, to analyze the stability and interactions of the system. biointerfaceresearch.comnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches have become indispensable in this field, enabling the development of predictive models that guide the synthesis of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 2D-QSAR, 3D-QSAR, CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. allsubjectjournal.com This is achieved by correlating physicochemical descriptors of the molecules with their measured activity.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP, and topological indices. Studies on benzothiazole derivatives have successfully used 2D-QSAR to predict activities like anthelmintic and anticancer effects. allsubjectjournal.combenthamdirect.com For instance, a QSAR study on 45 benzothiazole analogs as p56lck inhibitors yielded a model with good predictive ability, highlighting the importance of descriptors related to surface area and partial charges. benthamdirect.com

3D-QSAR: These more advanced models consider the three-dimensional structure of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. ijpsr.comnih.govyoutube.com

CoMFA calculates steric and electrostatic interaction fields around a set of aligned molecules. youtube.com

CoMSIA calculates similarity indices based on additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

These methods generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors produced statistically robust CoMFA and CoMSIA models, providing valuable insights into the steric and electrostatic requirements for potent inhibition. ijpsr.com

Table 2: Examples of QSAR Studies on Benzothiazole Derivatives

| Study Type | Target/Activity | Key Statistical Parameter(s) | Conclusion | Reference |

|---|---|---|---|---|

| 2D-QSAR | p56lck Inhibition | r² = 0.983, q² = 0.723 | Subdivided surface area and partial charges were major contributing descriptors for activity. | benthamdirect.com |

| G-QSAR | Anticancer | Not specified | Hydrophobic groups on fragment R1 potentiate anticancer activity. | chula.ac.th |

| 3D-QSAR (CoMFA/CoMSIA) | p56lck Inhibition | CoMFA (q² = 0.710, r² = 0.966), CoMSIA (q² = 0.642, r² = 0.956) | Generated models provided insights into steric and electrostatic requirements for inhibition. | ijpsr.com |

| 3D-QSAR (CoMFA/CoMSIA) | CB2 Receptor Affinity | CoMFA (r²pred = 0.919), CoMSIA (r²pred = 0.908) | Models provided information on steric, electrostatic, and hydrophobic properties for designing selective ligands. | nih.gov |

Pharmacophore Modeling and Hypothesis Generation for Molecular Recognition

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery for identifying new chemical entities with potential biological activity. thaiscience.infoyoutube.com

When the 3D structure of the biological target is unknown, a pharmacophore model can be developed based on the structures of a set of known active ligands. researchgate.netnih.govnih.gov This approach identifies the common chemical features shared by the most active compounds that are presumably responsible for their bioactivity.

For benzothiazole derivatives, ligand-based pharmacophore models have been successfully generated to understand their inhibitory mechanism against targets like the p56lck protein kinase. thaiscience.inforesearchgate.net A typical pharmacophore hypothesis for a kinase inhibitor might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.net A study on benzothiazole-based p56lck inhibitors developed a six-point pharmacophore (AADHRR: two acceptors, one donor, one hydrophobic, two aromatic rings) that yielded a statistically significant 3D-QSAR model, proving its utility in identifying new potential inhibitors. researchgate.net These validated models can then be used as 3D queries to screen large chemical databases for novel scaffolds. thaiscience.info

When the 3D structure of a ligand-target complex is available (e.g., from X-ray crystallography), a structure-based pharmacophore can be generated. nih.gov This model is derived directly from the key interactions observed between the ligand and the active site of the protein.

This approach offers a more precise map of the essential interaction points. For example, analysis of a benzothiazole inhibitor co-crystallized with its target enzyme, like E. coli GyrB, can reveal the exact locations of hydrogen bonds, hydrophobic interactions, and other crucial contacts. nih.gov A pharmacophore model can be built from these interactions, defining features like hydrogen bond donors/acceptors, hydrophobic regions, and excluded volumes within the binding pocket. nih.gov Such models are highly valuable for virtual screening campaigns and for guiding the optimization of existing leads to enhance their binding affinity and selectivity. nih.govnih.gov

Identification of Essential Chemical Features (e.g., Hydrogen Bond Acceptors/Donors, Aromatic Rings, Hydrophobic Sites, Exclusion Volumes)

The theoretical examination of this compound allows for the identification of its essential chemical features, which are critical in predicting its interactions with biological macromolecules. These features, known as a pharmacophore, define the molecule's potential for biological activity.

The structure of this compound contains several key pharmacophoric elements:

Hydrogen Bond Acceptors: The molecule possesses multiple sites capable of accepting hydrogen bonds, a crucial interaction in drug-receptor binding. nih.gov The nitrogen atom within the thiazole (B1198619) ring and the oxygen atom of the methoxymethyl group are primary hydrogen bond acceptors. researchgate.net The prediction of hydrogen-bond acceptor ability is a vital aspect of drug design. nih.govresearchgate.net Quantum chemical descriptors can be used to quantify this property. nih.gov

Aromatic Rings: The fused benzene (B151609) ring is a prominent feature. Aromatic rings can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions. nih.gov Importantly, the electron-rich π-system of the benzene ring can also act as a weak hydrogen bond acceptor. nih.gov This interaction, though weaker than a conventional hydrogen bond, can contribute significantly to the stability of a ligand-receptor complex. nih.gov

Hydrophobic Sites: The benzothiazole core itself is a significant hydrophobic region. This hydrophobicity influences the molecule's solubility and its ability to interact with nonpolar pockets in biological targets.

Exclusion Volumes: While not an intrinsic feature of the molecule alone, computational models define exclusion volumes around the pharmacophore to represent regions where bulky substituents would clash with a target receptor, thus preventing a productive binding interaction.

The combination of these features—hydrogen bonding capabilities, aromatic character, and hydrophobicity—creates a distinct three-dimensional arrangement of chemical properties that can be recognized by a specific biological target.

Table 1: Key Pharmacophoric Features of this compound

| Feature | Structural Component | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor | Thiazole Nitrogen, Methoxy Oxygen | Hydrogen Bonding |

| Aromatic Ring | Benzene Ring | π-π Stacking, Hydrophobic Interaction, Weak H-Bond Acceptor |

| Hydrophobic Site | Benzothiazole Bicycle, Methyl Group | Van der Waals Forces, Hydrophobic Interaction |

Molecular Docking Studies for Ligand-Macromolecule Interaction Modes and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein or enzyme. nih.gov This method is instrumental in drug discovery for elucidating potential mechanisms of action and predicting the strength of interaction, often expressed as a binding affinity or docking score. nih.govresearchgate.net

For benzothiazole derivatives, molecular docking studies have been widely applied to understand their interactions with various biological targets, including enzymes involved in microbial infections and cancer-related proteins. nih.govnih.govfrontiersin.orgresearchgate.net Although specific docking studies for this compound are not extensively detailed in the literature, general principles derived from studies on analogous structures can be inferred.

In a typical docking simulation, this compound would be placed into the active site of a target protein. The simulation would explore various conformations of the ligand and its orientation within the binding pocket to find the most energetically favorable pose. Key interactions that would be assessed include:

Hydrogen Bonds: The nitrogen and oxygen atoms of the ligand would be evaluated for their ability to form hydrogen bonds with amino acid residues in the active site, such as asparagine or lysine. nih.govnih.gov

Hydrophobic Interactions: The benzothiazole ring would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and proline. nih.govnih.gov

π-π Stacking: The aromatic benzene ring could stack with the aromatic side chains of residues such as tyrosine, phenylalanine, or tryptophan.

The output of a docking study includes a binding affinity score (e.g., in kcal/mol), which estimates the binding free energy. frontiersin.orgnih.gov A lower (more negative) score generally indicates a stronger, more stable interaction. For instance, in studies of other benzothiazole derivatives, binding energies have been reported in ranges that suggest stable binding to enzymatic targets. nih.gov

Table 2: Hypothetical Interaction Profile of this compound from Molecular Docking

| Interaction Type | Ligand Feature Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Thiazole Nitrogen, Methoxy Oxygen | Ser, Thr, Asn, Gln, Lys, His |

| Hydrophobic/Van der Waals | Benzothiazole Ring System | Ala, Val, Leu, Ile, Pro, Met |

Integration with Machine Learning and Artificial Intelligence Algorithms in Computational Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational drug discovery by enabling the rapid analysis of vast chemical datasets to predict the properties and activities of new compounds. arxiv.orgmdpi.com These advanced computational tools can be applied to this compound to forecast its behavior and guide further research.

ML models are trained on large datasets of compounds with known properties. mdpi.com For a molecule like this compound, its structural features (molecular descriptors) are converted into a numerical format that the algorithm can process. arxiv.org These descriptors can range from simple physicochemical properties to complex 3D structural fingerprints.

Applications of ML and AI in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of a series of benzothiazole derivatives with their biological activity. These models could then predict the potential efficacy of this compound against various targets.

ADME/Tox Prediction: AI-driven models are increasingly used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles early in the discovery process. nih.gov By analyzing the chemical structure, these models can estimate properties like oral bioavailability, blood-brain barrier permeability, and potential for adverse effects. nih.gov

Virtual Screening: AI can accelerate the screening of virtual compound libraries to identify molecules that are likely to bind to a specific biological target. If this compound were part of such a library, its potential as a "hit" could be rapidly assessed.

The performance of these models is critical, with metrics like accuracy, precision, and recall used to evaluate their predictive power. mdpi.com For example, decision tree and random forest algorithms have demonstrated high accuracy in predicting drug-like properties from molecular datasets. mdpi.com

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Clinical Data)

In silico ADME prediction is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile without the need for extensive laboratory experiments. dtic.mil Various computational models and rules are used to evaluate the drug-likeness of a molecule based on its structure. nih.gov

For this compound, these predictions would be based on calculated physicochemical properties. Several established sets of rules are commonly used:

Lipinski's Rule of Five: This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: molecular weight ≤ 500 Daltons, logP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10. nih.govmdpi.com Benzothiazole derivatives are often designed to adhere to these criteria to ensure favorable oral drug properties. nih.gov

Veber's Rule: This rule relates to oral bioavailability and suggests that a compound is more likely to be orally active if it has ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų. nih.gov

Computational tools can quickly calculate these properties for this compound, providing a rapid assessment of its potential as a drug candidate. nih.gov

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property / Rule | Predicted Value / Compliance | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight | ~179.24 g/mol | Compliant (≤ 500) |

| logP (Octanol-Water Partition Coefficient) | ~2.0-2.5 (Estimated) | Compliant (≤ 5) |

| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 2 (N, O) | Compliant (≤ 10) |

| Polar Surface Area (PSA) | ~38.9 Ų (Estimated) | Compliant (≤ 140 Ų) |

| Rotatable Bonds | 2 | Compliant (≤ 10) |

| Lipinski's Rule Violations | 0 | Good potential for oral absorption/permeation |

Oral Bioavailability Prediction

Oral bioavailability is a critical pharmacokinetic parameter that describes the fraction of an orally administered drug that reaches systemic circulation. researchgate.net In silico models predict this property by integrating various calculated physicochemical parameters, including solubility, permeability, and metabolic stability. mdpi.com